N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
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Overview
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a phenoxybenzamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of the furan and oxadiazole rings contributes to its unique chemical properties and biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Can be used in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
Compounds containing a furan ring, such as nitrofurans, have been known to target proteins like aldose reductase . Aldose reductase is an enzyme involved in the glucose metabolism pathway, specifically the polyol pathway .
Mode of Action
It’s worth noting that compounds with similar structures, such as 1,3,4-oxadiazoles, have been widely studied due to their broad range of chemical and biological properties .
Biochemical Pathways
Compounds containing a furan ring, such as nitrofurans, have been known to interact with the glucose metabolism pathway, specifically the polyol pathway .
Result of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Coupling with Phenoxybenzamide: The synthesized oxadiazole derivative is then coupled with 3-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted benzamides.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Furan Derivatives: Compounds like nitrofurans also contain the furan ring and are known for their antimicrobial activities.
Uniqueness
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is unique due to the combination of the furan and oxadiazole rings with the phenoxybenzamide moiety. This unique structure contributes to its distinct chemical properties and broad spectrum of biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-17(20-19-22-21-18(26-19)16-10-5-11-24-16)13-6-4-9-15(12-13)25-14-7-2-1-3-8-14/h1-12H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYTZZQYKDRNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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